molecular formula C13H25ClN2O2 B1382941 piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride CAS No. 1803588-41-1

piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride

Cat. No.: B1382941
CAS No.: 1803588-41-1
M. Wt: 276.8 g/mol
InChI Key: DVIZROJSSWESDT-UHFFFAOYSA-N
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Description

Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride typically involves the reaction of piperidine with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high yields and purity. The process may also include steps such as crystallization and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

  • Industry: The compound can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclohexylcarbamate derivatives

  • Other carbamate compounds

Uniqueness: Piperidin-2-ylmethyl N-cyclohexylcarbamate hydrochloride stands out due to its specific structural features and potential applications. Unlike some similar compounds, it may offer unique advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

piperidin-2-ylmethyl N-cyclohexylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12;/h11-12,14H,1-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIZROJSSWESDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)OCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-41-1
Record name Carbamic acid, N-cyclohexyl-, 2-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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